![molecular formula C30H50O B1263245 Baruol](/img/structure/B1263245.png)
Baruol
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Overview
Description
Baruol is a tetracyclic triterpenoid that is chrysene which has been fully hydrogenated except for a double bond between the 12 and 12a positions and which is substituted by methyl groups at positions 1, 1, 4b, 6a, 8 and 10a positions, and by a 4-methylpent-3-en-1-yl group at position 8 (the 2S,4aS,4bR,6aS,8R,10aR,10bS-diastereoisomer). It has been isolated from the root bark of the Panamanian tree Maytenus blepharodes. It has a role as a metabolite. It is a tetracyclic triterpenoid and a secondary alcohol.
Scientific Research Applications
Biochemical Structure and Applications
Baruol, a tetracyclic triterpene with a unique D:B-friedobaccharane skeleton, was identified in species like Maytenus blepharodes and M. chiapensis. Its structure, determined through spectroscopic analysis and molecular modeling, plays a role in the biosynthesis of other complex structures like baccharane and shionane skeletons. Notably, baruol has demonstrated β-glucuronidase inhibitory activity, indicating potential for hepatoprotective applications (Núñez et al., 2004).
Technological Advancements in Research
While not directly related to baruol, advancements in scientific research tools and methodologies significantly impact the study and application of complex compounds like baruol. For instance, Taverna Workbench and myGrid project have revolutionized workflow environments for life sciences research, improving the efficiency of in silico experiments and facilitating the sharing of complex data sets and analysis tools (Oinn et al., 2006). Such tools potentially benefit the exploration and application of baruol in scientific research.
properties
Product Name |
Baruol |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(2S,4aS,4bR,6aS,8R,10aR,10bS)-1,1,4b,6a,8,10a-hexamethyl-8-(4-methylpent-3-enyl)-3,4,4a,5,6,7,9,10,10b,11-decahydro-2H-chrysen-2-ol |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-15-27(5)16-19-30(8)24-13-11-22-23(12-14-25(31)26(22,3)4)29(24,7)18-17-28(30,6)20-27/h10-11,23-25,31H,9,12-20H2,1-8H3/t23-,24+,25+,27-,28+,29+,30-/m1/s1 |
InChI Key |
XJJAVFWIAXATMT-KNUFMLCHSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC[C@@]2([C@H]3CC=C4[C@H]([C@@]3(CC[C@]2(C1)C)C)CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(=CCCC1(CCC2(C3CC=C4C(C3(CCC2(C1)C)C)CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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